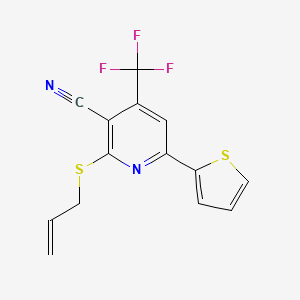![molecular formula C25H32N4O4 B11566770 N'~1~-[(E)-(3-methoxyphenyl)methylidene]-N'~9~-[(Z)-(3-methoxyphenyl)methylidene]nonanedihydrazide](/img/structure/B11566770.png)
N'~1~-[(E)-(3-methoxyphenyl)methylidene]-N'~9~-[(Z)-(3-methoxyphenyl)methylidene]nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of methoxyphenyl groups and a nonanedihydrazide backbone, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxyphenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups.
Scientific Research Applications
N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it can selectively inhibit cyclooxygenase-2 (COX-2) expression, providing anti-inflammatory effects while sparing gastric tissues . The compound forms hydrogen bonds with key amino acids in the active site of COX-2, similar to the mechanism of action of indomethacin .
Comparison with Similar Compounds
Similar Compounds
- N’1-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’1-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- 2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N’[(E)-(SUBSTITUTED PHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to its specific methoxyphenyl groups and nonanedihydrazide backbone, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its selective inhibition of COX-2 make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H32N4O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-N'-[(Z)-(3-methoxyphenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C25H32N4O4/c1-32-22-12-8-10-20(16-22)18-26-28-24(30)14-6-4-3-5-7-15-25(31)29-27-19-21-11-9-13-23(17-21)33-2/h8-13,16-19H,3-7,14-15H2,1-2H3,(H,28,30)(H,29,31)/b26-18-,27-19+ |
InChI Key |
FKEHJNBFDZVDBE-SZNZDIFOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C\C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566687.png)
![2-chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11566688.png)
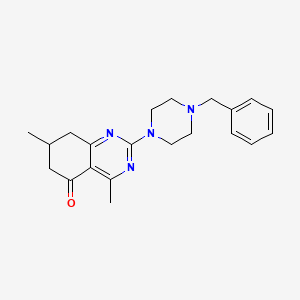
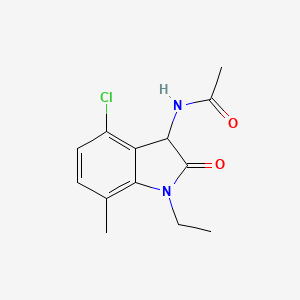

![O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11566717.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566720.png)
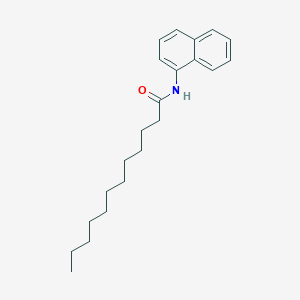
![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566730.png)
![Tricyclo[3.3.1.1(3,7)]decane-1-acetamide, N-(2-methyl-4-oxazolo[4,5-b]pyridin-2-ylphenyl)-](/img/structure/B11566731.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566732.png)
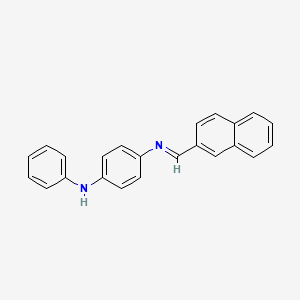
methanone](/img/structure/B11566739.png)
